4-[4-(Benzyloxy)phenoxy]-3-chloroaniline
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Overview
Description
4-[4-(Benzyloxy)phenoxy]-3-chloroaniline is an organic compound with the chemical formula C13H12ClNO. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by its white crystalline powder form and its solubility in organic solvents such as ethanol, chloroform, and dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline typically involves a multi-step process:
Step 1: Benzylation of phenol to form benzyloxyphenol.
Step 2: Chlorination of benzyloxyphenol to introduce the chlorine atom at the desired position.
Step 3: Amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenoxy]-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products
Oxidation: Formation of benzyloxyphenoxybenzoquinone.
Reduction: Formation of benzyloxyphenoxybenzylamine.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)phenoxy]-3-chloroaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-chloroaniline: Similar structure but lacks the phenoxy group.
4-(Benzyloxy)phenoxyacetic acid: Contains an acetic acid group instead of an aniline group
Uniqueness
Its structure allows for versatile modifications and interactions in various chemical and biological contexts .
Properties
CAS No. |
87294-22-2 |
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Molecular Formula |
C19H16ClNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-chloro-4-(4-phenylmethoxyphenoxy)aniline |
InChI |
InChI=1S/C19H16ClNO2/c20-18-12-15(21)6-11-19(18)23-17-9-7-16(8-10-17)22-13-14-4-2-1-3-5-14/h1-12H,13,21H2 |
InChI Key |
NGZLAMVLYSOTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
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